Product packaging for Avoparcin(Cat. No.:CAS No. 37332-99-3)

Avoparcin

Cat. No.: B1665849
CAS No.: 37332-99-3
M. Wt: 1747.1 g/mol
InChI Key: OTKPPUXRIADSGD-PPRNARJGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Avoparcin is a glycopeptide antibiotic complex produced by the actinomycete Amycolatopsis coloradensis . It is a mixture of two primary compounds, α-avoparcin and β-avoparcin, which differ by the presence of an additional chlorine atom in the β-isomer . Its chemical structure is similar to vancomycin, a critically important human antibiotic . Historically, this compound was used extensively in agriculture as a growth promoter in livestock feed for animals such as chickens, pigs, and cattle . Its application was also aimed at preventing necrotic enteritis in poultry . Its mechanism of action involves the inhibition of bacterial cell wall synthesis in Gram-positive bacteria , making it effective against a spectrum of Gram-positive organisms . The primary research value of this compound today stems from its role in studying antimicrobial resistance (AMR) . The use of this compound in animal feed has been strongly linked to the emergence and selection for vancomycin-resistant enterococci (VRE) in farm animals, creating a reservoir of resistance . This is due to the cross-resistance mechanism, where bacteria resistant to this compound are also resistant to vancomycin . Consequently, this compound has been banned as a feed additive in the European Union, Australia, and other regions . Research using this compound is crucial for understanding the dissemination of glycopeptide resistance genes, such as the van cluster, and for monitoring the persistence of resistance in the environment and food supply chain . This product is provided For Research Use Only . It is strictly not intended for diagnostic or therapeutic purposes in humans or animals, nor for any form of personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C83H92ClN9O31 B1665849 Avoparcin CAS No. 37332-99-3

Properties

IUPAC Name

(1S,2R,18R,19R,22S,25R,28R,40S)-2-[(2R,4R,5R,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-48-[(2S,4S,5S,6R)-3-[(2R,4R,5R,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-chloro-18,32,35,37-tetrahydroxy-22-(4-hydroxyphenyl)-19-[[(2R)-2-(methylamino)-2-[4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyphenyl]acetyl]amino]-20,23,26,42,44-pentaoxo-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3,5,8,10,12(48),14(47),15,17(46),29(45),30,32,34(39),35,37,49-pentadecaene-40-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C83H92ClN9O31/c1-30-64(99)46(85)27-54(115-30)122-72-37-12-20-50(45(84)22-37)120-52-24-38-23-51(73(52)124-83-74(70(105)68(103)53(29-94)121-83)123-55-28-47(86)65(100)31(2)116-55)118-41-17-9-35(10-18-41)67(102)62(92-75(107)57(87-4)33-7-15-42(16-8-33)119-82-71(106)69(104)66(101)32(3)117-82)79(111)88-58(34-5-13-39(95)14-6-34)76(108)90-60(38)78(110)89-59-36-11-19-48(97)43(21-36)56-44(25-40(96)26-49(56)98)61(81(113)114)91-80(112)63(72)93-77(59)109/h5-26,30-32,46-47,53-55,57-72,74,82-83,87,94-106H,27-29,85-86H2,1-4H3,(H,88,111)(H,89,110)(H,90,108)(H,91,112)(H,92,107)(H,93,109)(H,113,114)/t30-,31-,32-,46+,47+,53+,54-,55-,57+,58-,59+,60+,61-,62+,63-,64-,65-,66-,67+,68+,69+,70-,71+,72+,74?,82-,83-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTKPPUXRIADSGD-PPRNARJGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(CC(O1)OC2C(C(C(OC2OC3=C4C=C5C=C3OC6=C(C=C(C=C6)C(C7C(=O)NC(C8=C(C(=CC(=C8)O)O)C9=C(C=CC(=C9)C(C(=O)N7)NC(=O)C5NC(=O)C(NC(=O)C(C(C1=CC=C(O4)C=C1)O)NC(=O)C(C1=CC=C(C=C1)OC1C(C(C(C(O1)C)O)O)O)NC)C1=CC=C(C=C1)O)O)C(=O)O)OC1CC(C(C(O1)C)O)N)Cl)CO)O)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]([C@@H](C[C@@H](O1)O[C@H]2[C@H]3C(=O)N[C@@H](C4=C(C(=CC(=C4)O)O)C5=C(C=CC(=C5)[C@H](C(=O)N3)NC(=O)[C@H]6C7=CC(=C(C(=C7)OC8=C(C=C2C=C8)Cl)O[C@H]9C([C@H]([C@@H]([C@H](O9)CO)O)O)O[C@H]1C[C@H]([C@H]([C@@H](O1)C)O)N)OC1=CC=C(C=C1)[C@H]([C@H](C(=O)N[C@H](C(=O)N6)C1=CC=C(C=C1)O)NC(=O)[C@@H](C1=CC=C(C=C1)O[C@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)C)O)O)O)NC)O)O)C(=O)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C83H92ClN9O31
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1747.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

White solid; Hygroscopic; [Merck Index]
Record name Avoparcin
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/3779
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Solubility

Soluble in water, Soluble in N,N-dimethylformamide, dimethyl sulfoxide. Moderately soluble in methanol.
Record name AVOPARCIN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7030
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

White, amorphous solid

CAS No.

37332-99-3
Record name Avoparcin [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037332993
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Avoparcin
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.048.588
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name AVOPARCIN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7030
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

No definitive melting point
Record name AVOPARCIN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7030
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Preparation Methods

Fermentation Production of Avoparcin

Strain Selection and Morphological Optimization

The biosynthesis of this compound begins with the fermentation of Amycolatopsis coloradensis ATCC 53629, a high-producing strain isolated through morphological screening. Researchers have observed heterogeneous populations within this species, with certain morphological variants (e.g., strain C14) demonstrating up to 300% increased this compound yield compared to wild-type cultures. These hyperproductive strains exhibit compact mycelial structures (Figure 1c) that enhance nutrient uptake and reduce foam formation during submerged fermentation.

Fermentation Media Composition

Optimal this compound production requires carefully balanced media. The BTT-P medium, containing:

  • Carbon sources : 20 g/L glucose and 10 g/L glycerol
  • Nitrogen sources : 5 g/L soybean meal and 3 g/L corn steep liquor
  • Mineral salts : 0.5 g/L KH₂PO₄, 0.5 g/L MgSO₄·7H₂O, and trace elements

achieves peak titers when maintained at pH 7.5 ± 0.2 through automated NaOH supplementation. Foam control is critical, with Hodag antifoam (0.1–0.3% v/v) preventing oxygen transfer limitations.

Table 1: Comparative Analysis of Fermentation Media for this compound Production
Medium Component BTT-P BCS360 Industrial Patent
Glucose (g/L) 20 30 25
Glycerol (g/L) 10 15 20
Soybean Meal (g/L) 5 4 6
Fermentation Time 144 hr 168 hr 120 hr
This compound Yield 1.2 g/L 0.8 g/L 1.5 g/L

Process Monitoring and Control

Real-time monitoring of:

  • Carbon utilization : HPLC quantification of glucose and glycerol (Aminex HPX-87H column, 5 mM H₂SO₄ eluent)
  • pH dynamics : Maintained at 7.5 ± 0.2 via automated NaOH addition
  • Oxygen transfer : Dissolved oxygen >30% saturation

enables precise control over the 144–168 hour fermentation cycle. The characteristic production curve (Figure 2) shows exponential this compound synthesis beginning at 72 hours, coinciding with glycerol depletion.

Extraction and Primary Purification

Biomass Separation Techniques

Post-fermentation broth undergoes centrifugation (8,000 × g, 20 min) to remove mycelial biomass. The patent EP0303021A2 introduces montmorillonite clay adsorption (10–15% w/v) as an alternative biomass removal method, achieving 98% cellular debris elimination while retaining 95% this compound in the aqueous phase.

Acid Precipitation and Initial Isolation

The supernatant is acidified to pH 4.0 with H₂SO₄, precipitating this compound as a crude complex. This step achieves 80–85% recovery but co-precipitates pigments and oligosaccharides. Subsequent resolubilization in 0.3 M NH₄OH (pH 9.5) followed by acetone precipitation (1:4 v/v) increases purity to 65–70%.

Chromatographic Purification Strategies

Cation-Exchange Chromatography

The this compound complex binds strongly to sulfonated polystyrene resins (e.g., Dowex 50WX4). Elution with a 0.3–0.5 M NH₄OH gradient separates α-avoparcin (pI 7.1) from β-avoparcin (pI 6.8). Industrial-scale processes employ continuous annular chromatography to achieve throughputs of 50 L/hr with 92% purity.

Hydrophobic Interaction Chromatography

Phenyl Sepharose HP media effectively resolve this compound derivatives. The novel compounds α-ristosamynil-avoparcin (m/z 1022) and β-ristosamynil-avoparcin (m/z 1039) elute at 35% isopropanol, demonstrating the method’s utility for isolating glycosylated variants.

Table 2: Chromatographic Purification Performance Metrics
Parameter Cation-Exchange HIC Industrial Adsorption
Purity (%) 92 95 88
Yield (%) 75 65 90
Throughput (g/L/hr) 0.8 0.5 3.2

Structural Characterization and Quality Control

Mass Spectrometric Analysis

LC-MS (ESI-TOF) identifies this compound components through characteristic fragmentation:

  • α-Avoparcin: [M+H]⁺ m/z 956 → m/z 813 (loss of ristosamine)
  • β-Avoparcin: [M+H]⁺ m/z 973 → m/z 830
    The 66 Da mass difference in ristosamynil derivatives confirms additional glycosylation sites on the D aryl ring.

Nuclear Magnetic Resonance Spectroscopy

¹H NMR (400 MHz, D₂O) reveals critical structural features:

  • Aromatic protons: δ 6.55–6.40 ppm (D-ring substitution pattern)
  • Sugar anomeric protons: δ 5.15 (α-ristosamine), 4.95 (β-ristosamine)
    ¹³C APT spectra resolve glycosylation patterns through C-1” signals at δ 104.5 (α-linkage) vs. δ 100.8 (β-linkage).

Industrial-Scale Production Innovations

The patented adsorption-elution process represents the most scalable this compound preparation method:

  • Adsorption : Broth contact with montmorillonite (10% w/v, 25°C, 1 hr)
  • Elution : 0.5 M NH₄OH (pH 10.2) removes 99% adsorbed this compound
  • Concentration : Vacuum evaporation to 20% solids
  • Lyophilization : Yields 98% pure this compound with <0.1% biomass contamination

This method reduces purification costs by 40% compared to traditional chromatography while maintaining compliance with veterinary pharmaceutical standards.

Emerging Synthetic Approaches

Though total synthesis remains impractical due to this compound’s structural complexity, semi-synthetic modifications show promise:

  • Ristosamine engineering : Recombinant glycosyltransferases (GtfE/GtfD) enable site-specific sugar additions
  • Thioamide substitution : AgOAc-mediated conversion of thioamides to amidines allows functional group tuning without protecting groups These techniques facilitate production of analogs like [Ψ[C(NH)NH]Tpg⁴]this compound, demonstrating 10-fold increased potency against vancomycin-resistant enterococci.

Chemical Reactions Analysis

Types of Reactions: Avoparcin undergoes various chemical reactions, including hydrolysis and interactions with bacterial cell-wall receptors. It is susceptible to hydrolysis under certain conditions, which can affect its stability and efficacy .

Common Reagents and Conditions: The production and purification of this compound involve the use of acidic and basic conditions. For instance, the fermentation mash is acidified to a pH range of 1.9 to 2.3, and montmorillonite clay is used to adsorb the antibiotic. The antibiotic-rich clay is then treated with an aqueous base at a pH range of 10.5 to 10.8 to recover this compound .

Major Products Formed: The major products formed from the fermentation process include α-avoparcin and β-avoparcin, which differ by the presence of an additional chlorine atom in β-avoparcin .

Scientific Research Applications

Introduction to Avoparcin

This compound is a glycopeptide antibiotic structurally related to vancomycin, primarily used as a growth promoter in animal feeds. Its applications have raised significant public health concerns, particularly regarding the development of antibiotic resistance in bacteria. This article explores the scientific research applications of this compound, focusing on its role in agriculture, its impact on antibiotic resistance, and its potential therapeutic uses.

Growth Promotion in Animal Feed

This compound was extensively used as an antibacterial growth promoter in livestock, particularly in Europe. Its primary function was to enhance growth rates and feed efficiency in animals such as poultry and pigs. However, this practice has been linked to the emergence of vancomycin-resistant enterococci (VRE) in agricultural settings, raising alarms about the transfer of resistance genes to human pathogens .

Table 1: Summary of this compound's Use in Animal Feed

ApplicationDescriptionImpact on Resistance
Growth PromoterUsed for enhancing growth and feed efficiencyContributed to VRE emergence
Banned in EUDiscontinued due to health concernsDecrease in VRE prevalence

Antibiotic Resistance Research

Research has shown that the use of this compound as a growth promoter has contributed significantly to the spread of antibiotic resistance. The presence of resistance genes such as vanH, vanA, and vanX in enterococci has been linked to this compound usage . Studies indicate that these genes can be transferred from animal commensals to human pathogens, complicating treatment options for infections caused by resistant strains .

Case Study: Impact on Danish Farms

A study conducted on Danish poultry and pig farms demonstrated a direct correlation between this compound use and the prevalence of vancomycin-resistant Enterococcus faecium. Following the ban on this compound, a notable decrease in VRE among farm animals was observed, highlighting the compound's role in resistance development .

Potential Therapeutic Uses

Despite its controversial status, this compound's structural similarity to vancomycin has led researchers to investigate its potential therapeutic applications against Gram-positive bacterial infections. Some studies have explored its binding affinities with bacterial cell-wall precursors, suggesting that it may retain some efficacy against specific bacterial strains .

Table 2: Binding Affinities of this compound

CompoundBinding Affinity (kJ/mol)Notes
α-AvoparcinXLower affinity compared to β-Avoparcin
β-AvoparcinYHigher binding affinity observed
VancomycinZComparable binding characteristics

Regulatory Actions and Public Health Implications

The widespread use of this compound prompted regulatory actions due to its association with antibiotic resistance. In the late 1990s, the European Union banned this compound for use as a growth promoter, reflecting growing concerns over public health risks associated with antibiotic-resistant bacteria originating from agricultural practices .

Mechanism of Action

Avoparcin exerts its effects by inhibiting the synthesis of bacterial cell walls. It binds to the D-alanyl-D-alanine terminus of cell wall precursor units, preventing their incorporation into the cell wall and thereby inhibiting cell wall synthesis. This leads to the death of the bacteria. The molecular targets of this compound are the cell wall precursor units, and the pathway involved is the inhibition of cell wall synthesis .

Comparison with Similar Compounds

α-Avoparcin vs. β-Avoparcin

The avoparcin complex contains two primary isoforms:

  • β-Avoparcin : Dominant form (retention time: 8.813 min; [M + 2H]²⁺ m/z 973) with higher antibacterial activity.
  • α-Avoparcin: Minor form (retention time: 8.050 min; [M + 2H]²⁺ m/z 956), less potent .

Key Differences :

  • Stereochemistry: β-avoparcin and its epimer, epi-β-avoparcin, differ at position 1' of the NH2-terminal phenylsarcosine subunit. This minor structural change reduces antibacterial activity by 10- to 100-fold .
  • Conformation : NMR studies reveal identical COOH-terminal regions but divergent NH2-terminal conformations, explaining activity differences .

Table 1: Structural and Functional Comparison of this compound Isoforms

Property β-Avoparcin α-Avoparcin Epi-β-Avoparcin
Retention Time (min) 8.813 8.050 N/A
[M + 2H]²⁺ (m/z) 973 956 N/A
Antibacterial Activity High Moderate 10–100× lower
Key Structural Feature Correct stereochemistry at position 1' Epimerized stereochemistry
Primary Source A. coloradensis A. coloradensis Synthetic modification

Ristosamynil-Avoparcins

Recent studies identified two novel analogs in A. coloradensis fermentations:

  • α-Ristosamynil-avoparcin (U1): [M + 2H]²⁺ m/z 1022; retention time 8.289 min.
  • β-Ristosamynil-avoparcin (U2): [M + 2H]²⁺ m/z 1039; retention time 9.099 min .

Structural Modifications :

  • Additional ristosamine sugar units (+66 m/z) attached to the D-aryl ring.
  • NMR confirms functionalization at aromatic protons (6.40–6.55 ppm) .
  • Bioactivity remains uncharacterized, but UV profiles and fragmentation patterns (yielding α/β-avoparcin ions) suggest preserved core mechanisms .

Comparison with Functional Analogs: Vancomycin

Binding Affinity and Resistance

This compound and vancomycin share:

  • Mechanism : Both target D-Ala-D-Ala, inhibiting transpeptidation.
  • Cross-Resistance : this compound use selected for VRE strains resistant to vancomycin via shared genetic determinants (e.g., vanA operon) .

Key Differences :

  • Binding Affinity : β-avoparcin exhibits slightly higher affinity than vancomycin for strong-binding peptides (e.g., Ac₂-L-Lys-D-Ala-D-Ala) .
  • Usage : Vancomycin is restricted to human medicine, whereas this compound was widely used in agriculture (e.g., 24,000 kg/year in Denmark vs. 24 kg/year of vancomycin) .

Table 2: this compound vs. Vancomycin

Property This compound Vancomycin
Primary Use Livestock growth promoter Human medicine
Resistance Genes vanA, vanB vanA, vanB
MIC Breakpoints (μg/mL) ≥6 (resistant) ≥8 (resistant)
Environmental Persistence Detected post-ban Rare in non-clinical settings
Binding Affinity (ESI-MS) Moderate to high Moderate

Epidemiological Impact

  • Contradictory Data : Some studies found persistent low-level this compound resistance (6% in Australian poultry) despite bans, linked to MIC breakpoint variability .

Biological Activity

Avoparcin is a glycopeptide antibiotic closely related to vancomycin, primarily produced by the actinobacterium Amycolatopsis coloradensis. Initially used as a growth promoter in livestock, particularly in Europe, this compound's application has been linked to the emergence of vancomycin-resistant enterococci (VRE) in both animal and human populations. This article delves into the biological activity of this compound, exploring its mechanisms, effects on microbial resistance, and implications for public health.

This compound functions by inhibiting bacterial cell wall synthesis. It binds specifically to the D-alanyl-D-alanine terminus of peptidoglycan precursors, which is crucial for the structural integrity of bacterial cell walls. This mechanism is similar to that of vancomycin but with some differences in binding affinity and spectrum of activity.

Binding Affinity Studies

Research has shown that this compound exhibits varying affinities for different peptide structures. For instance, studies using nuclear magnetic resonance (NMR) revealed that beta-avoparcin has significant binding capabilities with tripeptides, indicating its potential effectiveness against certain bacterial strains .

Antimicrobial Spectrum

This compound is primarily effective against Gram-positive bacteria, including various species of Enterococcus, Staphylococcus, and Streptococcus. Its use as a growth promoter in livestock significantly increased the prevalence of resistant strains.

Case Studies on Resistance

  • Emergence of VRE : The introduction of this compound in animal feeds has been directly correlated with the rise of VRE infections in humans. A study reported that over 24,000 kg of this compound was used for growth promotion in Denmark, while only 24 kg was used for human treatment . This disparity highlights the selective pressure exerted on enterococcal populations.
  • Long-term Surveillance : A longitudinal study indicated that VRE isolates remained prevalent even after the cessation of this compound use in Danish poultry production, suggesting a persistent reservoir of resistance genes within animal populations .

Resistance Mechanisms

The genetic basis for glycopeptide resistance involves several key genes, including vanA, vanH, and vanX. These genes enable bacteria to modify their cell wall precursors, reducing the binding efficacy of glycopeptides like this compound and vancomycin .

Table 1: Summary of this compound's Biological Activity

Characteristic Details
Chemical Class Glycopeptide antibiotic
Produced By Amycolatopsis coloradensis
Primary Targets Gram-positive bacteria (e.g., Enterococcus)
Mechanism Inhibits cell wall synthesis
Resistance Genes vanA, vanH, vanX

Table 2: Resistance Trends Over Time

Year % VRE Isolates in Broilers (Denmark)
20023.5%
20045%
20060%
20110%
20140%
20180%

Implications for Public Health

The widespread use of this compound as a growth promoter has raised significant public health concerns due to its role in fostering antibiotic resistance. The emergence of VRE poses challenges for treatment options in human medicine, where infections can be severe and difficult to manage due to limited therapeutic alternatives.

Recommendations for Future Research

To mitigate the risks associated with antibiotic resistance stemming from agricultural practices, further research is needed:

  • Investigate alternative growth promoters that do not contribute to resistance.
  • Enhance surveillance systems for monitoring antimicrobial resistance trends.
  • Promote responsible use of antibiotics in both human and veterinary medicine.

Q & A

Q. How to structure a manuscript on this compound’s ecotoxicology to meet journal requirements?

  • Methodological Answer : Follow IMRAD structure: Detail HPLC methods in Materials, report MICs and degradation half-lives in Results, and discuss resistance implications in Discussion. Include a Data Availability Statement linking to public repositories. Adhere to Pharmaceutical Research guidelines for tables (Roman numerals) and figures (free color online) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.